molecular formula C16H25N3OS B11805050 1-(4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone

1-(4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B11805050
M. Wt: 307.5 g/mol
InChI Key: RCMYVCDXQYISQW-UHFFFAOYSA-N
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Description

1-(4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the tert-butylthio group and the piperazine ring in its structure suggests that this compound may exhibit unique chemical and pharmacological properties.

Preparation Methods

The synthesis of 1-(4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyridine derivative, followed by the introduction of the tert-butylthio group. The piperazine ring is then incorporated through nucleophilic substitution reactions. The final step involves the acetylation of the piperazine nitrogen to yield the target compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include hydrogenation catalysts (e.g., palladium on carbon), oxidizing agents (e.g., hydrogen peroxide), and nucleophiles (e.g., alkyl halides). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in structure-activity relationship (SAR) studies.

    Biology: The compound’s potential biological activities, such as antimicrobial and antiviral properties, are of interest in biological research.

    Medicine: Piperazine derivatives are known for their central nervous system activities, and this compound may be investigated for its potential anxiolytic, antidepressant, or antipsychotic effects.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone is not fully understood. based on the structure of similar piperazine derivatives, it is likely to interact with various molecular targets in the central nervous system. These targets may include serotonin, dopamine, and adrenergic receptors. The compound may modulate neurotransmitter levels and receptor activity, leading to its observed pharmacological effects.

Comparison with Similar Compounds

1-(4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone can be compared with other piperazine derivatives such as:

    Buspirone: Known for its anxiolytic effects, buspirone acts on serotonin receptors.

    Venlafaxine: An antidepressant that inhibits the reuptake of serotonin and norepinephrine.

    LQFM180: A piperazine derivative with antioxidant and central nervous system activities. The uniqueness of this compound lies in its specific structural features, such as the tert-butylthio group, which may confer distinct pharmacological properties.

Properties

Molecular Formula

C16H25N3OS

Molecular Weight

307.5 g/mol

IUPAC Name

1-[4-(5-tert-butylsulfanyl-3-methylpyridin-2-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C16H25N3OS/c1-12-10-14(21-16(3,4)5)11-17-15(12)19-8-6-18(7-9-19)13(2)20/h10-11H,6-9H2,1-5H3

InChI Key

RCMYVCDXQYISQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCN(CC2)C(=O)C)SC(C)(C)C

Origin of Product

United States

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